N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14798543
InChI: InChI=1S/C19H21N5O4S/c1-3-10-23-16(26)12-6-4-5-7-13(12)24-15(25)8-9-19(23,24)17(27)20-18-22-21-14(29-18)11-28-2/h4-7H,3,8-11H2,1-2H3,(H,20,22,27)
SMILES:
Molecular Formula: C19H21N5O4S
Molecular Weight: 415.5 g/mol

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

CAS No.:

Cat. No.: VC14798543

Molecular Formula: C19H21N5O4S

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide -

Specification

Molecular Formula C19H21N5O4S
Molecular Weight 415.5 g/mol
IUPAC Name N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,5-dioxo-4-propyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide
Standard InChI InChI=1S/C19H21N5O4S/c1-3-10-23-16(26)12-6-4-5-7-13(12)24-15(25)8-9-19(23,24)17(27)20-18-22-21-14(29-18)11-28-2/h4-7H,3,8-11H2,1-2H3,(H,20,22,27)
Standard InChI Key NBAKPAPISOWNEC-UHFFFAOYSA-N
Canonical SMILES CCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)COC

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide, reflects its intricate architecture. Key structural components include:

  • A pyrrolo[1,2-a]quinazoline fused ring system with two ketone groups at positions 1 and 5.

  • A 4-propyl substituent on the tetrahydropyrrolo moiety.

  • A 1,3,4-thiadiazole ring substituted with a methoxymethyl group at position 5, connected via a carboxamide linkage to the quinazoline core.

The molecular formula is C₁₉H₂₁N₅O₄S, with a molar mass of 415.5 g/mol. The Z-configuration of the thiadiazolylidene group is critical for maintaining planar geometry, which may influence intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₂₁N₅O₄S
Molecular Weight415.5 g/mol
IUPAC NameAs above
Canonical SMILESCCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)COC
Standard InChIInChI=1S/C19H21N5O4S/c1-3-10-23-16(26)12-6-4-5-7-13(12)24-15(25)8-9-19(23,24)17(27)20-18-22-21-14(29-18)11-28-2/h4-7H,3,8-11H2,1-2H3,(H,20,22,27)

Stereoelectronic Features

The thiadiazole ring’s electron-deficient nature facilitates π-π stacking and hydrogen bonding, while the methoxymethyl group enhances solubility in polar solvents. The propyl chain introduces hydrophobicity, potentially influencing membrane permeability. X-ray crystallography of analogous compounds (e.g., ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate) reveals flattened envelope conformations in fused heterocycles, suggesting similar behavior in this molecule .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of this compound likely involves modular assembly of the pyrrolo[1,2-a]quinazoline and thiadiazole moieties. A plausible retrosynthetic pathway includes:

  • Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with propylamine to generate the tetrahydropyrrolo[1,2-a]quinazoline scaffold.

  • Thiadiazole Synthesis: Cyclization of thiosemicarbazide with formaldehyde and methanol under acidic conditions to yield 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine.

  • Coupling Reaction: Amide bond formation between the quinazoline carboxylate and thiadiazolylamine using carbodiimide coupling agents.

Optimization Challenges

  • Regioselectivity: Ensuring correct substitution on the thiadiazole ring requires precise control of reaction stoichiometry.

  • Stereochemical Integrity: Maintaining the Z-configuration during imine formation demands inert atmospheres and low temperatures .

Hypothesized Biological Activities

While direct pharmacological data for this compound remains scarce, structural analogs provide insights into potential bioactivities:

Anticancer Mechanisms

The pyrrolo[1,2-a]quinazoline core resembles kinase inhibitors like imatinib. Molecular docking studies suggest that the planar quinazoline system could intercalate DNA or inhibit topoisomerase II, while the thiadiazole moiety may chelate metal ions critical for enzyme function .

Anti-inflammatory Applications

Tetrazolo[1,5-a]pyrimidine analogs inhibit human neutrophil elastase (HNE), a protease implicated in chronic inflammation . The ketone groups in this compound may similarly interact with HNE’s catalytic triad (His57, Asp102, Ser195).

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison

CompoundKey DifferencesBioactivity Highlights
Target Compound4-propyl, thiadiazolylideneHypothesized kinase inhibition
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide 3-methylbutyl vs. propyl, pyrrolidine vs. quinazolineEnhanced solubility, reduced cytotoxicity
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Tetrazole vs. thiadiazole, bromophenyl substituentHNE inhibition (IC₅₀ = 2.1 μM)

Future Research Directions

  • Synthetic Upgrading: Develop enantioselective routes to access stereoisomers for activity profiling.

  • ADMET Profiling: Evaluate pharmacokinetic properties like plasma protein binding and cytochrome P450 interactions.

  • Target Identification: Use affinity chromatography or CRISPR screening to map molecular targets.

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